molecular formula C14H10BrN3O B2608853 3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034402-26-9

3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide

Cat. No.: B2608853
CAS No.: 2034402-26-9
M. Wt: 316.158
InChI Key: DROOMSSLEWTPNF-UHFFFAOYSA-N
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Description

3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is an organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a bromine atom, a pyrazolo[1,5-a]pyridine moiety, and a benzamide group, making it a unique and interesting molecule for scientific research.

Biochemical Analysis

Biochemical Properties

3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide has been found to interact with various enzymes, proteins, and other biomolecules . These interactions are crucial in understanding the role of this compound in biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of significant interest. Preliminary studies suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound may be involved in various metabolic pathways . This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors in understanding its biochemical effects . This could include interactions with transporters or binding proteins, and effects on its localization or accumulation

Subcellular Localization

The subcellular localization of this compound can have significant effects on its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

The synthesis of 3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected with PMB-Cl. The key intermediate is then reacted with meta-aminobenzoic acid to produce the final compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include N-iodosuccinimide (NIS) for iodination, PMB-Cl for protection, and various catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potential as a TRK inhibitor, making it a valuable compound for further research in medicinal chemistry and drug discovery.

Properties

IUPAC Name

3-bromo-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O/c15-11-3-1-2-10(8-11)14(19)17-12-5-7-18-13(9-12)4-6-16-18/h1-9H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROOMSSLEWTPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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